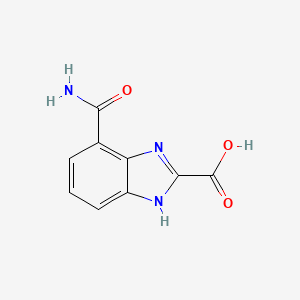
4-Carbamoylbenzimidazole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoylbenzimidazole-2-carboxylic Acid: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a carbamoyl group at the 4-position and a carboxylic acid group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Carbamoylbenzimidazole-2-carboxylic Acid can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions . The reaction typically requires a mineral acid or acetic acid and is conducted under refluxing temperatures. Another method involves the use of transition metal-catalyzed C–N coupling reactions .
Industrial Production Methods:
Industrial production of benzimidazole derivatives, including this compound, often employs efficient one-pot synthesis methods. For example, the HBTU-promoted methodology allows for the conversion of carboxylic acids into benzimidazoles in high yields (80–99%) under mild, acid-free conditions . This method is advantageous for large-scale production due to its simplicity and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
4-Carbamoylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Applications De Recherche Scientifique
4-Carbamoylbenzimidazole-2-carboxylic Acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Carbamoylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their therapeutic effects . For example, they can inhibit DNA synthesis in cancer cells, leading to cell death. The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function .
Comparaison Avec Des Composés Similaires
2-Carbamoylbenzimidazole: Similar structure but lacks the carboxylic acid group at the 2-position.
4-Carbamoylbenzimidazole: Similar structure but lacks the carboxylic acid group at the 2-position.
Benzimidazole-2-carboxylic Acid: Similar structure but lacks the carbamoyl group at the 4-position.
Uniqueness:
4-Carbamoylbenzimidazole-2-carboxylic Acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical reactions and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H7N3O3 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
4-carbamoyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-7(13)4-2-1-3-5-6(4)12-8(11-5)9(14)15/h1-3H,(H2,10,13)(H,11,12)(H,14,15) |
Clé InChI |
PLNJTOJTBBVABS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC(=N2)C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


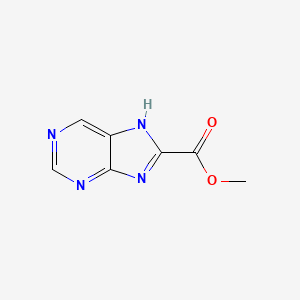
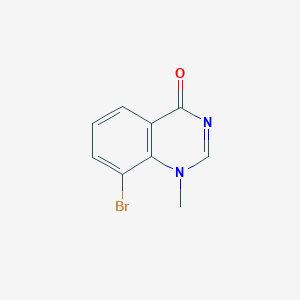


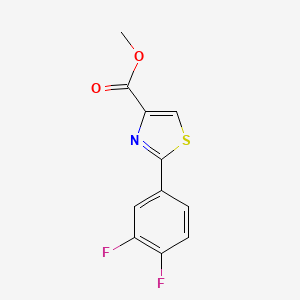
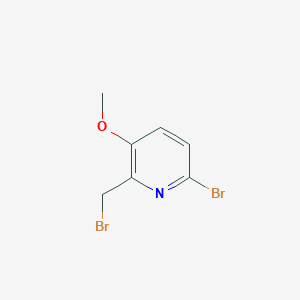
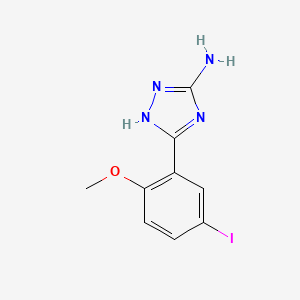

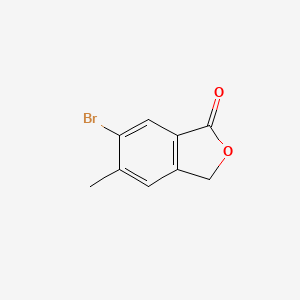
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
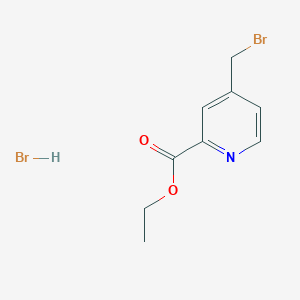
![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)
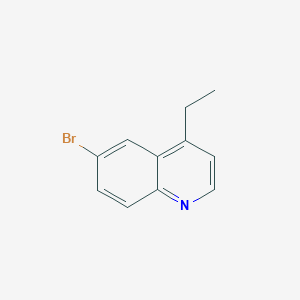
![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)
